Lutetium trifluoride
Description
Contextual Significance of Lutetium-Containing Compounds within Rare Earth Chemistry
Lutetium (Lu) holds a unique position as the last and heaviest element in the lanthanide series of the periodic table. samaterials.comsamaterials.comeditverse.com Unlike many other rare earth elements, lutetium lacks a magnetic moment and is the least abundant of its series. samaterials.com Lutetium compounds almost invariably feature the element in the +3 oxidation state. samaterials.comsamaterials.com This predictable chemical behavior, combined with the filled 4f electron shell of the Lu³⁺ ion, makes lutetium compounds ideal host materials in various applications. samaterials.combritannica.com They can accommodate optically or magnetically active dopant ions without electronic interference from the host lattice itself, a critical feature for creating high-performance phosphors and laser media. editverse.combritannica.com The scarcity and distinct characteristics of lutetium make its compounds, including LuF3, strategically important materials in advanced technology sectors. editverse.comsfa-oxford.com
Evolution of Research Paradigms for Lutetium Trifluoride
Initial research into this compound focused on the fundamental characterization of its chemical and physical properties as part of broader investigations into rare earth halides. webelements.comwikipedia.org As understanding grew, the research paradigm shifted towards harnessing its practical qualities. Its high melting point, chemical stability, and broad optical transparency window led to its investigation for use in phosphors, specialty ceramics, and glass. chemimpex.comsamaterials.comguidechem.com
A significant evolution in LuF3 research was its development as a host material for scintillators, which are materials that luminesce when excited by ionizing radiation. chemimpex.comguidechem.com This made it valuable for radiation detection in medical imaging and high-energy physics. chemimpex.comsfa-oxford.com The contemporary research paradigm has moved significantly into the realm of nanoscience. csic.esmdpi.com Modern studies are increasingly focused on the synthesis of LuF3 nanoparticles with precisely controlled sizes and shapes, such as rhombus- and cocoon-like morphologies, often achieved through methods involving ionic liquids. csic.es This nanoscale engineering aims to unlock enhanced or novel properties, particularly for advanced luminescent applications. csic.escapes.gov.br
Scope and Research Imperatives for Contemporary LuF3 Studies
Current research on this compound is driven by the imperative to create more efficient and powerful materials for high-technology applications. The scope of these studies is primarily centered on solid-state lighting, medical diagnostics, and laser technology.
Key research imperatives include:
Advanced Scintillators: A primary goal is the development of faster and more efficient scintillator crystals for positron emission tomography (PET) scanners, which would enhance the resolution and sensitivity of medical imaging. chemimpex.comsfa-oxford.com Research often involves creating mixed crystals, such as LiLuF4, by combining LuF3 with other fluorides like lithium fluoride (B91410) (LiF) and neodymium fluoride (NdF3) to optimize scintillation properties. ottokemi.comottokemi.com
Novel Laser Materials: There is a strong impetus to develop new solid-state laser media based on LuF3. samaterials.comchemicalbook.com By doping LuF3 crystals with active ions, researchers aim to create lasers that operate in specific spectral regions, such as the ultraviolet (UV) or the "eye-safe" 1.9 µm infrared region, for applications in remote sensing, spectroscopy, and medicine. researchgate.netoptica.org
High-Performance Nanophotonics: A major frontier is the engineering of LuF3 upconversion nanoparticles (UCNPs). These nanomaterials can convert lower-energy infrared light into higher-energy visible light. A significant research breakthrough demonstrated that laser treatment of LuF3 nanoparticles co-doped with ytterbium (Yb³⁺) and erbium (Er³⁺) could enhance their luminescence brightness by a factor of 484. researchgate.net This line of research is critical for developing next-generation technologies in high-resolution biological imaging and advanced optical displays. csic.esresearchgate.net
Durable Optical Components: LuF3 continues to be investigated for its use in specialty glasses and ceramics, where it can enhance durability and modify refractive properties for specialized optical applications. chemimpex.comguidechem.com
Interactive Data Table: Properties of this compound
| Property | Value | Citations |
| Chemical Formula | LuF₃ | chemimpex.comguidechem.com |
| Molecular Weight | 231.96 g/mol | chemimpex.comottokemi.com |
| Appearance | White crystalline powder | chemimpex.comguidechem.com |
| Melting Point | 1182 °C | chemimpex.comwebelements.com |
| Boiling Point | 2200 °C | chemimpex.comwebelements.com |
| Density | 8.30 g/cm³ | webelements.com |
| Solubility in Water | Insoluble | samaterials.comguidechem.com |
| Crystal Structure | Orthorhombic (nanoparticles) | csic.es |
Structure
2D Structure
Properties
CAS No. |
13760-81-1 |
|---|---|
Molecular Formula |
F3Lu |
Molecular Weight |
231.9620 g/mol |
IUPAC Name |
lutetium(3+);trifluoride |
InChI |
InChI=1S/3FH.Lu/h3*1H;/q;;;+3/p-3 |
InChI Key |
VIHLFTMKXFWYAS-UHFFFAOYSA-K |
SMILES |
F[Lu](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Lu+3] |
Other CAS No. |
13760-81-1 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Lutetium Trifluoride
Solution-Phase Synthesis Approaches
Solution-phase methods offer excellent control over particle size, morphology, and crystallinity by manipulating reaction parameters such as concentration, temperature, and the solvent medium.
Controlled Precipitation Techniques
Controlled precipitation is a versatile method for producing fluoride (B91410) nanoparticles from aqueous or non-aqueous solutions. This technique relies on the reaction of a soluble lutetium salt with a fluoride source, leading to the precipitation of insoluble LuF₃.
The synthesis of rare-earth fluoride nanoparticles via precipitation can be a two-stage process: a kinetically controlled precipitation phase that forms an initial crystal structure, followed by a diffusion-controlled growth stage. nih.gov For instance, direct precipitation from an aqueous solution of a lutetium salt upon the addition of a fluoride-containing solution can yield LuF₃ nanoparticles. researchgate.net The reaction of lutetium chloride (LuCl₃) with hydrofluoric acid (HF) is a common precipitation route. wikipedia.org
Reaction: LuCl₃ + 3HF → LuF₃↓ + 3HCl wikipedia.org
Control over particle size and morphology, as well as prevention of agglomeration, can be achieved by using stabilizing agents or ligands like polyvinylpyrrolidone (B124986) (PVP) or polyethylenimine (PEI). uni-osnabrueck.de The choice of solvent and temperature also plays a critical role in determining the final product's characteristics. acs.org
Hydrothermal and Solvothermal Crystal Growth
Hydrothermal and solvothermal syntheses are powerful methods for producing highly crystalline materials with controlled morphologies. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous organic (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, typically a Teflon-lined autoclave. scholaris.carsc.org
These methods promote the dissolution and recrystallization of reactants, facilitating the growth of well-defined crystals. scholaris.ca A facile hydrothermal route has been successfully employed to synthesize LuF₃ octahedra. acs.org In a typical procedure, a lutetium precursor, such as lutetium nitrate (B79036) (Lu(NO₃)₃), is mixed with a fluoride source (e.g., sodium fluoride or potassium fluoride) in water. acs.orgchemrxiv.org The mixture is then sealed in an autoclave and heated to temperatures around 180-220°C for several hours. acs.orgchemrxiv.org
By adjusting parameters like the type of solvent (e.g., water, ethanol, ethylene (B1197577) glycol), reaction temperature, time, and the use of structure-directing agents, it is possible to control the crystal phase, size, and shape of the final lutetium fluoride product. nih.govacs.orgmdpi.com For example, different morphologies such as hexagonal microprisms, microdisks, and microtubes of sodium lutetium fluoride (NaLuF₄), a related compound, have been achieved using hydrothermal methods. acs.org
Molten Salt and Flux Synthesis Routes
The molten salt, or flux, method is a high-temperature solution growth technique where a molten inorganic salt is used as the solvent (flux) to dissolve the reactants. wikipedia.orgosti.gov This approach allows for crystal growth at temperatures significantly below the melting point of the target material, facilitating the formation of large, high-quality single crystals. wikipedia.org
In this method, lutetium oxide or another precursor is mixed with a low-melting-point salt, such as sodium nitrate (NaNO₃) or a mixture of alkali fluorides. researchgate.netrsc.org This mixture is heated until the flux melts, creating a liquid medium where the reactants dissolve. A fluorinating agent, like sodium fluoride (NaF), is also present in the melt. researchgate.net As the solution is slowly cooled, the solubility of lutetium trifluoride decreases, leading to its precipitation and the growth of crystals. wikipedia.org
This technique has been confirmed as a promising route for precipitating inorganic fluoride materials within a broad temperature range of 300–500 °С, often resulting in the formation of equilibrium phases. researchgate.net
| Parameter | Description | Significance in LuF₃ Synthesis |
| Flux Composition | The chemical makeup of the molten salt solvent (e.g., NaNO₃, KF). researchgate.netresearchgate.net | Affects reactant solubility, melt viscosity, and volatility, influencing crystal growth rate and quality. wikipedia.org |
| Temperature Profile | The heating and cooling rates during the synthesis process. wikipedia.org | Controls nucleation density and the size of the resulting crystals. Slow cooling generally promotes larger crystals. wikipedia.org |
| Reactant-to-Flux Ratio | The relative amounts of lutetium precursor and flux material. | Influences the saturation level of the solution, which is a key driver for precipitation and crystal growth. osti.gov |
This interactive table summarizes key parameters in the Molten Salt Synthesis of this compound.
Solid-State Reaction Pathways
Solid-state reactions involve the direct reaction between solid reactants at elevated temperatures, without the use of a solvent. These methods are fundamental in inorganic materials synthesis and are often used for large-scale production.
High-Temperature Solid-State Reactions
High-temperature solid-state reactions are a conventional method for preparing thermally stable inorganic compounds like this compound. rsc.org These reactions rely on atomic diffusion through the solid reactants, which necessitates high temperatures to overcome the kinetic energy barrier. rsc.org
A common industrial method for producing LuF₃ is the reaction of lutetium(III) oxide (Lu₂O₃) with a fluorinating agent like gaseous hydrogen fluoride (HF) at high temperatures. wikipedia.org
Reaction: Lu₂O₃ + 6HF → 2LuF₃ + 3H₂O wikipedia.org
Another documented high-temperature solid-state synthesis involves the reaction of lutetium oxide with nitrogen trifluoride (NF₃). This reaction proceeds in two steps: an initial reaction at 240 °C to form lutetium oxyfluoride (LuOF), followed by a second step at a temperature below 460 °C to yield the final this compound product. wikipedia.orgwikipedia.org
| Reactant 1 | Reactant 2 | Temperature | Product | Reference |
| Lu₂O₃ | HF (gas) | High Temperature | LuF₃ | wikipedia.org |
| Lu₂O₃ | NF₃ | 240 °C - 460 °C | LuF₃ | wikipedia.orgwikipedia.org |
This interactive table presents examples of High-Temperature Solid-State Reactions for this compound synthesis.
Solid-State Metathesis Reactions
Solid-state metathesis (SSM) is a synthesis technique characterized by a self-propagating, highly exothermic exchange reaction between solid reactants. researchgate.net These reactions are typically very fast, often completed within minutes, and can be initiated at relatively low temperatures. researchgate.netpsu.edu
For the synthesis of fluorides, the reaction often involves an alkali or alkaline earth metal fluoride and a metal halide. researchgate.net Though specific examples for pure LuF₃ are less common in literature, the methodology has been successfully applied to related complex fluorides. A common approach involves the reaction between metal chlorides and sodium fluoride (NaF). researchgate.net The initiation of the reaction is often marked by the appearance of a flame or a "thermal flash". researchgate.net
This method provides a rapid and simple route for the synthesis of important phosphor materials and other complex fluorides. researchgate.net The products are often nanocrystalline due to the rapid reaction rates and high temperatures generated locally.
Vapor Phase Deposition Techniques
Vapor phase deposition encompasses a family of processes where a material is transported in a vapor state from a source to a substrate, where it condenses to form a solid thin film. These methods are crucial for creating high-purity, high-performance optical and electronic components.
Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a method used to produce high-quality, high-performance solid materials, often as thin films. wikipedia.org The process involves placing a substrate in a reactor chamber and exposing it to volatile precursor gases, which react or decompose on the substrate surface to generate the desired deposit. wikipedia.org While Lutetium Fluoride is known as a source material for creating thin films in deposition processes, including CVD applications, detailed reports on the direct synthesis of this compound films via CVD are less common than for Physical Vapor Deposition methods. americanelements.comstanfordmaterials.com In a typical CVD setup, reactant gases are introduced into a heated reactor, leading to a chemical interaction that results in the deposition of a material onto the substrate. wikipedia.org
Physical Vapor Deposition (PVD) for Thin Film Fabrication
Physical Vapor Deposition (PVD) is a vacuum-based deposition technique where a solid material is physically transformed into a vapor, transported through the vacuum environment, and condensed onto a substrate as a thin film. aemdeposition.comnewayprecision.com This method is widely utilized for fabricating this compound (LuF₃) thin films, particularly for optical applications in the far-ultraviolet (FUV) spectral region. google.com
One common PVD technique is resistive evaporation, where the source material, such as high-purity LuF₃, is placed in a resistive bowl, like a molybdenum crucible. americanelements.comgoogle.com An electrical current heats the crucible, causing the LuF₃ to evaporate. google.com The vapor then deposits onto a substrate, which can be held at ambient or elevated temperatures depending on the desired film properties. google.com
Research has shown that PVD can be used to create multilayer coatings, for instance by pairing high-index LuF₃ layers with lower-index materials like Magnesium Fluoride (MgF₂). google.com The deposition process can be finely controlled; a patent for creating enhanced FUV mirror coatings describes a multi-step PVD process where substrate temperature is a critical parameter. For example, an initial layer might be deposited at room temperature, followed by heating the substrate for subsequent depositions to achieve low absorption in the coating. google.com The properties of LuF₃, such as high purity, controlled evaporation rates, and thermal stability, make it an excellent candidate for PVD, ensuring the formation of uniform, defect-free films with strong adhesion to various substrates. samaterials.com
| PVD Process Parameter | Description/Value | Impact | Source |
| Deposition Method | Resistive Evaporation | A common PVD technique for fluoride compounds. | google.com |
| Source Material | High Purity Lutetium Fluoride (LuF₃) | Ensures high-quality deposited film. | americanelements.comsamaterials.com |
| Substrate Temperature | Ambient to >200°C | Critically affects film properties and reflectivity. | google.com |
| Coating Structure | Single layer or multilayer (e.g., with MgF₂) | Enables creation of specialized optical coatings like FUV mirrors. | google.com |
| Film Thickness | e.g., 4-5 nm for an overcoating layer | Precisely controlled to achieve desired optical performance. | google.com |
Tailoring Synthesis Parameters for Controlled Material Properties
The crystalline purity, phase, size, and morphology of this compound can be meticulously controlled by adjusting synthesis parameters. This level of control is essential for optimizing the material's performance in its intended application.
Influence of Precursors and Stoichiometry Control
The choice of starting materials (precursors) and their relative amounts (stoichiometry) fundamentally dictates the final product. This compound can be produced via several aqueous routes, for example, by reacting Lutetium Oxide (Lu₂O₃) with Hydrogen Fluoride (HF) or Lutetium Chloride (LuCl₃) with hydrofluoric acid. wikipedia.org
The nature of the precursor has a profound impact on the resulting material's characteristics. Studies on analogous rare-earth fluorides show that the cation in the fluoride precursor salt (e.g., KF, NaF, NH₄F) can determine the crystal structure and morphology of the final product. researchgate.net For instance, in the synthesis of Europium(III) Fluoride (EuF₃), using KF yielded a hexagonal structure, while NH₄F resulted in orthorhombic crystals. researchgate.net Similarly, complex precursors like metal trifluoroacetates have been used to synthesize high-quality sodium rare-earth fluoride nanocrystals, including Sodium Lutetium Fluoride (NaLuF₄). worldscientific.com
Stoichiometric control is equally critical. Research on the synthesis of potassium lutetium fluoride microcrystals demonstrated that varying the ratio of potassium fluoride (KF) to rare-earth ions (RE³⁺) allowed for the selective formation of different crystalline phases. chemrxiv.org This highlights that precise control over the molar ratios of reactants is a key tool for tuning the structural and, consequently, the functional properties of the fluoride material.
Impact of Reaction Conditions on Crystalline Purity and Morphology
Beyond precursors and stoichiometry, other reaction conditions such as temperature, reaction time, and the solvent system play a decisive role in shaping the final material's properties.
Temperature: Temperature is a critical parameter influencing both phase and purity. For example, the reaction of Lutetium Oxide with Nitrogen Trifluoride proceeds in two steps: an initial reaction at 240 °C forms Lutetium Oxyfluoride (LuOF), which is then converted to pure this compound (LuF₃) at a temperature below 460 °C. wikipedia.org In the synthesis of NaYF₄ nanoparticles, a related material, reaction temperature was found to be the key variable to control the crystalline phase, with lower temperatures (~210 °C) favoring the cubic α-phase and higher temperatures (~260 °C) promoting the more thermodynamically stable hexagonal β-phase. nih.gov
Solvents and Capping Agents: In colloidal synthesis methods, the solvent and any added surfactants (capping agents) are crucial for controlling morphology. In the synthesis of NaLuF₄ nanoplates and nanopolyhedrons, the ratio of oleic acid to oleylamine (B85491) and 1-octadecene (B91540) was found to determine whether the final product adopted a hexagonal or cubic phase. worldscientific.com These organic molecules cap the surface of the growing nanocrystals, preventing agglomeration and guiding their shape and size. soton.ac.uk
pH: The pH of the reaction medium can also affect the morphology of the resulting nanoparticles. Studies on related fluoride nanomaterials have shown that changes in pH can lead to particle aggregation or the formation of different structures. nih.gov
| Synthesis Parameter | Effect on Material Properties | Example System | Source |
| Temperature | Controls crystalline phase (e.g., cubic vs. hexagonal). | NaYF₄ Nanoparticles | nih.gov |
| Fluoride Source Cation | Determines crystal structure (e.g., hexagonal vs. orthorhombic). | EuF₃ Nanostructures | researchgate.net |
| Solvent/Surfactant Ratio | Influences crystal phase and morphology (e.g., nanoplates vs. polyhedrons). | NaLuF₄ Nanocrystals | worldscientific.com |
| Precursor Stoichiometry | Selects for different crystalline polymorphs. | Potassium Lutetium Fluoride | chemrxiv.org |
Crystallography and Structural Elucidation of Lutetium Trifluoride
Fundamental Crystal Structures and Polymorphic Transformations
The arrangement of atoms in the solid state and the transformations between different crystalline forms under varying conditions are critical aspects of the material science of lutetium trifluoride.
This compound, along with the trifluorides of other late lanthanides from samarium to ytterbium, crystallizes in the orthorhombic β-YF₃ type structure. sanu.ac.rs This structure belongs to the Pnma space group (No. 62). sanu.ac.rs In this arrangement, there are four formula units per unit cell. sanu.ac.rs The lutetium ions occupy the 4c Wyckoff position, while the fluoride (B91410) ions are situated at both the 4c and 8d Wyckoff positions. sanu.ac.rs This orthorhombic phase is the stable form of LuF₃ at room temperature and remains so up to high temperatures. fu-berlin.deresearchgate.net
Like other rare-earth trifluorides, this compound can exhibit polymorphism, meaning it can exist in different crystal structures. As the temperature increases, a structural phase transition can occur. For instance, YF₃ and YbF₃, which share the β-YF₃ structure, transform to a trigonal α-YF₃ structure at 1350 K and 1267 K, respectively. sanu.ac.rs this compound also undergoes a reversible first-order transformation to a high-temperature α-YF₃ type phase. capes.gov.br
The stability of the β-YF₃ structure is a consequence of the lanthanide contraction, which leads to a decrease in ionic radii across the lanthanide series. researchgate.netmolaid.com This contraction favors the orthorhombic structure for the later, smaller lanthanide ions. acs.org
In its solid-state orthorhombic structure, the lutetium ion (Lu³⁺) is nine-coordinate. materialsproject.org The nine fluoride ions (F⁻) surrounding the lutetium ion form a distorted tricapped trigonal prismatic geometry. fu-berlin.deresearchgate.netwebelements.com This coordination environment is a key feature of the β-YF₃ structure type. mdpi.com The ability of lutetium to form complexes with coordination numbers ranging from six to nine is well-documented and depends on the surrounding ligands and crystal packing forces. unirioja.esacs.org In the case of the trifluoride, the relatively small size of the fluoride ion allows for this high coordination number. The Lu-O bond distances in some solvated lutetium complexes have been studied to understand its coordination behavior, with a distance of 2.260(5) Å suggesting seven-coordination in a dma (B1662223) solvate, while a distance of 2.303(7) Å in a dmf solvate points to eight-coordination. acs.org
The study of phase diagrams is crucial for understanding the behavior of this compound in multicomponent systems, which is relevant for the synthesis of mixed-crystal materials. The phase diagram of the gadolinium fluoride (GdF₃) - this compound (LuF₃) system has been investigated using differential scanning calorimetry (DSC) and X-ray powder diffraction. capes.gov.br In this system, there is unlimited mutual solubility in the orthorhombic room temperature phase. capes.gov.br However, the solubility is limited in the high-temperature phases. The maximum solubility of LuF₃ in the high-temperature tysonite type structure of GdF₃ is approximately 20%, and the maximum solubility of GdF₃ in the high-temperature α-YF₃ type structure of LuF₃ is about 40%. capes.gov.br
Phase diagrams have also been studied for systems involving this compound and alkali fluorides, such as NaF. iaea.orgresearchgate.net These investigations revealed the formation of high-temperature phases with a fluorite structure of variable composition, Na₀.₅₋ₓLu₀.₅₊ₓF₂₊₂ₓ, which upon cooling, transform into ordered phases. iaea.orgresearchgate.net The LaF₃-LuF₃ system has also been examined as part of a broader study of RF₃-R'F₃ systems. sci-hub.se
Advanced Structural Characterization Techniques
A variety of advanced analytical techniques are employed to elucidate the crystal structure, microstructure, and nanostructure of this compound.
X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases of this compound and for precisely determining its lattice parameters. sanu.ac.rscapes.gov.br For the orthorhombic β-YF₃ type structure of LuF₃, the lattice parameters have been reported as a = 0.615 nm, b = 0.676 nm, and c = 0.447 nm. chemicalbook.com The analysis of XRD patterns is also essential for studying phase transitions and the formation of solid solutions in systems containing LuF₃. capes.gov.br For example, in the synthesis of YbₓY₁₋ₓF₃ solid solutions, which also adopt the β-YF₃ structure, XRD is used to confirm that the final products consist of a single orthorhombic phase. sanu.ac.rs XRD can also be used to characterize the crystal structure of nanostructured this compound materials. capes.gov.br
Table 1: Lattice Parameters of Orthorhombic this compound
| Parameter | Value (nm) |
|---|---|
| a | 0.615 |
| b | 0.676 |
| c | 0.447 |
Data from ChemicalBook. chemicalbook.com
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and internal structure of materials at the micro- and nanoscale. SEM is used to examine the surface morphology and microstructure of this compound materials. arxiv.orgacs.orgresearchgate.net For instance, SEM images can reveal the faceted structure and sharp corners of lutetium fluoride microparticles. researchgate.net
TEM provides higher resolution imaging, allowing for the characterization of nanostructures. researchgate.netuga.edu TEM images have shown that even relatively small nanoparticles of lutetium fluoride (around 30 nm) can exhibit sharp corners and quasi-plane faces. researchgate.net In the study of nanostructured materials, such as EuF₃, which can also crystallize in an orthorhombic structure, TEM is used to observe the assembly of nanodisks into larger architectures. researchgate.net These microscopy techniques are often used in conjunction with XRD to provide a complete picture of the material's structure from the atomic to the macroscopic level. researchgate.net
Local Structure and Bond Environment Analysis
Beyond determining the average crystal structure, understanding the specific local environment around each atom is critical. Spectroscopic techniques like EXAFS and analyses of the crystal field provide insight into the immediate coordination, bond lengths, and electronic perturbations within the material.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful element-specific technique used to investigate the local geometric structure around a specific atom. scispace.comstanford.edu It provides information about the coordination number, identity, and distances of neighboring atoms in a radius of approximately 5-6 Å, without the need for long-range crystalline order. scispace.com
The data below, derived from crystallographic studies, represents typical bond environments that can be confirmed and refined by EXAFS analysis.
| Crystal System | Space Group | Lu³⁺ Coordination Number | Lu-F Bond Length Range (Å) | Source |
|---|---|---|---|---|
| Trigonal | P̅3c1 | 9 | 2.20 - 2.40 | materialsproject.org |
| Cubic | Fm̅3m | 14 (8 short, 6 long) | 2.37 (shorter), 2.74 (longer) | materialsproject.org |
| Orthorhombic | Pnma | 9 | Not specified | csic.es |
Crystal Field Analysis and Local Symmetry Perturbations
Crystal field analysis is a theoretical model used to describe the effects of the surrounding ligands (F⁻ ions in this case) on the electronic energy levels of a central metal ion. In this compound, the Lu³⁺ ion has a completely filled 4f shell ([Xe] 4f¹⁴), making it optically and magnetically inactive. However, LuF₃ serves as an excellent host material for other optically active trivalent lanthanide ions (Ln³⁺), such as Eu³⁺ or Er³⁺. The analysis then focuses on the doped ion, which substitutes for Lu³⁺ in the crystal lattice.
The arrangement and proximity of the fluoride ions create an electrostatic crystal field that perturbs the electronic energy levels of the dopant Ln³⁺ ion. cuvillier.de This perturbation lifts the degeneracy of the 4f orbitals, and the magnitude of this splitting is determined by the strength and symmetry of the local crystal field. researchgate.net
Crystal-field perturbation is a key mechanism for enhancing the luminescence of lanthanide dopants. nih.gov The intra-4f electronic transitions of lanthanide ions are often parity-forbidden, which can lead to weak absorption and emission. However, if the Ln³⁺ ion occupies a site that lacks a center of inversion, the crystal field can mix states of opposite parity, partially relaxing the selection rules and increasing the probability of radiative transitions. nih.govharvard.edu
Local symmetry can be further perturbed by several factors, including the introduction of dopant ions that have a size or valence mismatch with the host Lu³⁺ ion, the presence of crystal defects, or the application of strain. nih.gov These perturbations cause local distortions in the lattice, reducing the symmetry around the Ln³⁺ emitter and often leading to enhanced luminescence. nih.gov A detailed crystal field analysis involves fitting the experimentally observed absorption and emission spectra of the doped LuF₃ to a semi-empirical Hamiltonian. researchgate.net This allows for the determination of crystal field parameters (Bqk), which quantify the interaction between the dopant ion and the host lattice and provide a quantitative measure of the local site symmetry. researchgate.net
Spectroscopic Probing and Photophysical Investigations of Lutetium Trifluoride Systems
Electronic Structure and Optical Absorption Properties
The electronic structure of a material dictates its interaction with electromagnetic radiation and is fundamental to understanding its optical properties. For lutetium trifluoride, its wide band gap is a defining characteristic that leads to its transparency in the ultraviolet and visible regions of the spectrum.
This compound is known for its excellent optical transparency, particularly in the ultraviolet (UV) and visible ranges. This property is a direct consequence of its wide band gap. aip.org Thin films of this compound exhibit a transparency range that extends into the far-ultraviolet (FUV) region, with the onset of significant absorption occurring at wavelengths shorter than 130 nm. aip.orglibretexts.org This high transmittance in the UV and visible spectrum makes LuF₃ a suitable candidate for various optical applications, including as a component in multilayer coatings for FUV optics. aip.orglibretexts.org The ability to create thin films with low absorption in this spectral region is crucial for the development of high-performance optical instruments, especially for space applications where high reflectivity in the FUV is required. aip.org
Interactive Table: Optical Transmittance Properties of this compound
| Property | Value/Range | Reference |
|---|---|---|
| Transparency Range | Extends into the Far-Ultraviolet (FUV) | aip.orglibretexts.org |
The fundamental absorption edge of a material corresponds to the minimum energy required to excite an electron from the valence band to the conduction band. For this compound, its absorption edge lies in the far-ultraviolet region, consistent with its nature as a wide band gap insulator. aip.org The onset of absorption for LuF₃ films has been observed to start at wavelengths below 130 nm. libretexts.org
Theoretical calculations based on density functional theory (DFT) for LaF₃ crystals doped with lutetium have provided insights into the band gap of LuF₃. These studies indicate that the band gap is not significantly affected by the presence of lutetium as a dopant in the LaF₃ host lattice. The calculated band gap for LaF₃:Lu is approximately 9.6 eV. news-medical.net This value is in good agreement with experimental results for the LaF₃ host, suggesting that the intrinsic band gap of this compound is of a similar magnitude. news-medical.net The top of the valence band in these materials is primarily formed by the 2p states of fluorine, while the bottom of the conduction band is composed of the 5d states of lanthanum (or lutetium in the case of pure LuF₃). news-medical.netrub.de
Interactive Table: Band Gap Properties of this compound
| Property | Value | Method | Reference |
|---|---|---|---|
| Fundamental Absorption Edge | < 130 nm | Experimental | libretexts.org |
Vibrational Dynamics and Phonon Interactions
Vibrational spectroscopy techniques, such as infrared and Raman spectroscopy, provide critical information about the lattice dynamics and phonon modes of a material. These techniques probe the vibrational energy levels of the crystal lattice, offering insights into its structure, bonding, and symmetry.
Infrared (IR) spectroscopy is a powerful technique for investigating the vibrational modes of a crystal lattice. aps.org For this compound, which crystallizes in the orthorhombic β-YF₃ structure (space group Pnma), group theory predicts the existence of 16 infrared-active phonon modes. researchgate.net
Studies using polarized infrared-reflectivity spectra on single crystals of LuF₃ have successfully identified and assigned these predicted modes. researchgate.net The analysis of these spectra, often performed using models like the four-parameter semi-quantum model, allows for the determination of the frequencies and symmetries of the IR-active phonons. researchgate.net The investigation of infrared spectra is crucial for understanding the interaction of the material with infrared radiation and for characterizing its lattice dynamics. Modifications in the infrared spectra, such as those observed after annealing, can indicate changes in the material's composition, for instance, the formation of lutetium fluoride-oxide. nist.gov
Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a crystal. nanografi.com It is particularly sensitive to the crystal structure and symmetry. researchgate.net For LuF₃ with the β-YF₃ structure, polarized Raman scattering measurements have been instrumental in assigning the phonon modes. researchgate.net These studies have provided the first detailed assignments for the Raman spectra of LuF₃. frontiersin.org The vibrational modes observed are correlated with those of the parent β-YF₃ crystal structure. frontiersin.org
The Raman spectra of such orthorhombic crystals show a strong dependence on the scattering geometry. frontiersin.org By analyzing the Raman spectra, it is possible to distinguish between modes dominated by the motion of the lutetium ions and those dominated by the motion of the fluorine ions. frontiersin.org The intensity of certain low-frequency modes has been found to be dependent on the orthorhombic distortion of the crystal's quasi-hexagonal structure. frontiersin.org
Interactive Table: Vibrational Spectroscopy of this compound
| Spectroscopy Technique | Key Findings | Reference |
|---|---|---|
| Infrared (IR) Spectroscopy | 16 predicted IR-active modes identified and assigned for the orthorhombic structure. | researchgate.net |
Luminescence and Scintillation Phenomena
This compound serves as a host material for activators in phosphors and scintillators, which are materials that emit light upon excitation by higher energy radiation. researchgate.net The luminescence and scintillation properties are highly dependent on the presence of dopant ions within the LuF₃ crystal lattice.
When doped with rare-earth ions, this compound exhibits characteristic luminescence. For instance, cerium-doped this compound (LuF₃:Ce³⁺) displays broadband ultraviolet fluorescence, with emission observed in the range of 2880 to 3220 Å. aps.orgunive.it The excitation spectrum for Ce³⁺ in the non-cubic crystal field of LuF₃ shows the expected five-peak structure corresponding to transitions to the 5d state of the cerium ion. aps.orgunive.it The fluorescence quantum yield for LuF₃ doped with 0.1% Ce³⁺ has been reported to be as high as 0.82. aps.orgunive.it
Other rare-earth dopants also induce luminescence in LuF₃. Single crystals of LuF₃ doped with neodymium (Nd³⁺), erbium (Er³⁺), and thulium (Tm³⁺) have been shown to exhibit vacuum ultraviolet (VUV) luminescence when excited by X-rays. The luminescence spectra of LuF₃ crystals are typically smooth with a Gaussian-like shape, which is indicative of strong electron-lattice coupling. rub.de
In the context of scintillators, which are used for the detection of ionizing radiation, lutetium-based fluorides are of significant interest. While pure LuF₃ is not a primary scintillator, its compounds and doped versions show promise. For example, lutetium-containing materials like Pb₄Lu₃F₁₇ doped with various rare-earth elements have been investigated as potential new scintillators that exhibit characteristic 4f-4f emission upon X-ray irradiation. researchgate.net
Interactive Table: Luminescence Properties of Doped this compound
| Dopant | Excitation | Emission Wavelength/Range | Key Feature | Reference |
|---|---|---|---|---|
| Cerium (Ce³⁺) | UV | 2880 - 3220 Å | Broadband UV fluorescence, high quantum yield. | aps.orgunive.it |
| Neodymium (Nd³⁺) | X-rays | VUV region | VUV scintillation. | |
| Erbium (Er³⁺) | X-rays | VUV region | VUV scintillation. |
Intrinsic Luminescence Mechanisms
The intrinsic luminescence of this compound (LuF₃) arises from electronic transitions within the material itself, without the presence of dopant ions. This luminescence is typically observed in the ultraviolet (UV) region of the electromagnetic spectrum and is attributed to the creation and radiative recombination of self-trapped excitons (STEs).
When high-energy radiation, such as X-rays or gamma rays, interacts with the LuF₃ crystal lattice, it creates electron-hole pairs. The hole can become localized on a fluorine ion, forming a Vₖ center (a diatomic halogen ion, F₂⁻), which then captures an electron to form an STE. The subsequent radiative decay of this STE results in the emission of a photon, which constitutes the intrinsic luminescence.
The emission spectrum of intrinsic luminescence in LuF₃ is characterized by a broad band centered in the UV region. The exact peak position and bandwidth can be influenced by factors such as temperature and the specific crystalline phase of the material. The decay time of this luminescence is typically in the nanosecond range.
Luminescence of Doped this compound Hosts
This compound serves as an excellent host material for various dopant ions, particularly rare-earth elements, due to its wide bandgap and low phonon energy. Doping LuF₃ with specific ions allows for the tailoring of its luminescent properties for a wide range of applications.
Cerium-Doped LuF₃ for Ultraviolet Fluorescence
When doped with cerium (Ce³⁺), this compound becomes an efficient scintillator, emitting light in the near-ultraviolet range. The luminescence mechanism in Ce³⁺-doped LuF₃ involves the transfer of energy from the host lattice to the Ce³⁺ ions.
Upon excitation by high-energy radiation, electron-hole pairs are generated in the LuF₃ host. This energy is then transferred to the Ce³⁺ ions, exciting them from their 4f ground state to the 5d excited state. The subsequent rapid, spin-allowed 5d → 4f transition in the Ce³⁺ ion results in the emission of a photon. This process is highly efficient and fast, with decay times on the order of nanoseconds, making Ce:LuF₃ a promising material for applications requiring fast timing, such as in medical imaging and high-energy physics.
The emission spectrum of Ce:LuF₃ typically consists of a double-band structure due to the spin-orbit splitting of the 4f ground state of the Ce³⁺ ion.
Upconversion and Downconversion Luminescence in Rare Earth-Doped Systems
This compound is a suitable host for both upconversion and downconversion luminescence when doped with various rare-earth ions.
Upconversion Luminescence: This process involves the absorption of two or more low-energy photons (typically in the infrared region) and the subsequent emission of a higher-energy photon (in the visible or ultraviolet region). This is achieved by co-doping the LuF₃ host with a sensitizer (B1316253) ion and an activator ion. A common example is co-doping with Ytterbium (Yb³⁺) as the sensitizer and Erbium (Er³⁺), Thulium (Tm³⁺), or Holmium (Ho³⁺) as the activator. The Yb³⁺ ion efficiently absorbs near-infrared radiation and transfers the energy to the activator ion, which is then excited to higher energy levels and emits visible light.
Downconversion (Quantum Cutting): This process involves the absorption of a single high-energy photon (e.g., a VUV or UV photon) and the emission of two or more lower-energy photons. In LuF₃, this can be achieved by co-doping with ion pairs such as Gadolinium (Gd³⁺) and Europium (Eu³⁺). The Gd³⁺ ion absorbs the high-energy photon and, through a two-step energy transfer process, transfers its energy to two neighboring Eu³⁺ ions, each of which then emits a visible photon. This process has the potential to achieve a quantum efficiency greater than 100%.
Judd-Ofelt Theory for Intensity Parameter Derivation
The Judd-Ofelt theory is a powerful theoretical framework used to analyze and predict the intensities of f-f electronic transitions of rare-earth ions in various host materials, including this compound. The theory is based on the assumption that the interaction of the rare-earth ion with the crystal field of the host perturbs the 4f wavefunctions, allowing for electric dipole transitions that are otherwise forbidden.
The theory utilizes three intensity parameters, Ω₂, Ω₄, and Ω₆, which are determined by fitting the experimentally measured absorption spectra. These parameters are sensitive to the local environment of the rare-earth ion and the nature of the chemical bonding.
Ω₂: This parameter is highly sensitive to the asymmetry of the local crystal field and the covalency of the bond between the rare-earth ion and the surrounding ligands.
Ω₄ and Ω₆: These parameters are more related to the bulk properties of the host material, such as its rigidity and viscosity.
Once the Judd-Ofelt parameters are determined, they can be used to calculate various important spectroscopic properties, including:
Radiative transition probabilities (Aᵣ)
Radiative lifetimes (τᵣ)
Luminescence branching ratios (β)
Stimulated emission cross-sections (σₑ)
This information is crucial for evaluating the potential of a given rare-earth-doped LuF₃ system for applications in lasers, phosphors, and other optical devices.
Time-Resolved Luminescence Spectroscopy for Lifetime Analysis
Time-resolved luminescence spectroscopy is a critical experimental technique for investigating the dynamics of excited states in both intrinsic and doped this compound. This method involves exciting the sample with a short pulse of light (from a laser or a pulsed lamp) and then measuring the decay of the subsequent luminescence intensity over time.
The resulting decay curve provides valuable information about the lifetime of the excited state. The decay can be a single exponential, indicating a single decay pathway, or it can be multi-exponential, suggesting the presence of multiple decay channels or energy transfer processes.
For doped LuF₃ systems, time-resolved spectroscopy can be used to:
Determine the radiative and non-radiative decay rates of the dopant ions.
Measure the efficiency of energy transfer between sensitizer and activator ions in upconversion and downconversion systems.
Distinguish between different luminescent centers within the host material.
The measured lifetime is a key parameter for assessing the performance of a luminescent material. For example, in scintillators, a short lifetime is desirable for fast timing applications, while in phosphors for lighting, a longer lifetime might be acceptable.
Cathodoluminescence Studies
Cathodoluminescence (CL) is the emission of light from a material when it is bombarded by an electron beam. CL spectroscopy is a powerful tool for studying the luminescent properties of LuF₃ and its doped variants with high spatial resolution.
In a CL experiment, a focused electron beam from a scanning electron microscope (SEM) or a dedicated CL system is used to excite the sample. The emitted light is then collected and analyzed by a spectrometer. This technique allows for:
Mapping the spatial distribution of different luminescent centers within the material.
Identifying different phases or defects that may act as luminescent centers or quenching sites.
Studying the luminescence of individual nanoparticles or thin films of LuF₃.
CL studies can provide insights into the fundamental physics of luminescence in LuF₃, including the role of surface states and defects in the emission process. It is also a valuable tool for quality control in the production of LuF₃-based phosphors and scintillators.
Magnetic Resonance Spectroscopy
Magnetic resonance techniques, including Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), serve as powerful tools for probing the local atomic and electronic environments within this compound (LuF₃) systems. These methods provide detailed insights into the arrangement of atoms and the behavior of electrons, which are crucial for understanding the material's fundamental properties.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluoride (B91410) Environments
Fluorine-19 (¹⁹F) is an exceptionally suitable nucleus for NMR spectroscopy. It possesses a nuclear spin of I=1/2 and constitutes 100% of naturally occurring fluorine, making it highly sensitive to NMR measurements. wikipedia.org The ¹⁹F nucleus also exhibits a wide range of chemical shifts, making it highly sensitive to subtle changes in its local electronic environment. wikipedia.org
For crystalline solids such as this compound, solid-state NMR (ssNMR) techniques are employed. These experiments often utilize Magic Angle Spinning (MAS) to average out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, which would otherwise lead to excessively broad spectral lines, obscuring detailed information. acs.orgresearchgate.net
While specific, detailed ¹⁹F NMR studies on this compound are not extensively reported in the surveyed literature, the technique holds significant potential for its characterization. LuF₃ crystallizes in an orthorhombic structure (Pnma space group), which features two crystallographically non-equivalent fluorine sites. Consequently, a high-resolution ¹⁹F MAS NMR spectrum of LuF₃ would be expected to display two distinct sets of resonances corresponding to these unique fluorine environments.
Further analysis of the spectra could reveal:
Chemical Shifts: The precise chemical shifts of the two fluorine sites would provide direct information about their local coordination and bonding with neighboring lutetium ions.
Spin-Spin Coupling: Homonuclear coupling between adjacent ¹⁹F nuclei (¹⁹F-¹⁹F) and heteronuclear coupling to the lutetium nucleus (¹⁹F-¹⁷⁵Lu) could be resolved. These coupling constants provide critical data on through-bond and through-space atomic distances and connectivity. wikipedia.org
Therefore, ¹⁹F ssNMR represents a powerful, albeit underutilized, method for the detailed structural elucidation of the this compound lattice from the perspective of the fluoride anion.
Electron Paramagnetic Resonance (EPR) of Paramagnetic Dopants
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. The Lu³⁺ ion has a filled 4f¹⁴ electronic shell, making it diamagnetic and thus EPR-silent. To study LuF₃ using this method, the crystal lattice must be intentionally "doped" with a small quantity of a paramagnetic ion, which acts as a probe. These dopant ions substitute for Lu³⁺ ions at specific sites within the crystal lattice.
Gadolinium (Gd³⁺) as an EPR Probe The Gd³⁺ ion, with its half-filled 4f⁷ shell and an ⁸S₇/₂ ground state, is an excellent EPR probe. ugent.be Its S-state character means that the orbital angular momentum is zero, so the interaction with the crystal field is relatively weak and the g-factor is nearly isotropic. This makes the EPR spectrum highly sensitive to the symmetry of the local environment at the substitution site. ugent.beresearchgate.net
Studies have been performed on Gd³⁺ doped into a series of isostructural rare-earth trifluorides, including LaF₃, CeF₃, PrF₃, and NdF₃. aip.org In these hosts, the Gd³⁺ ion substitutes for the trivalent host cation. The analysis of the EPR spectra allows for the determination of the spin-Hamiltonian parameters, which quantify the interaction of the Gd³⁺ electron spin with the crystal field. A key finding from these studies is that the axial zero-field splitting parameter, b²₀, varies linearly with the ionic radius of the host cation. aip.org Given that Lu³⁺ has a smaller ionic radius than the rare earths in that study, a continuation of this trend would be expected in Gd³⁺:LuF₃.
| Host Crystal | Host Ion Radius (Å) | b²₀ (GHz) | b²₂ (GHz) |
| LaF₃ | 1.160 | 1.839 | 1.488 |
| CeF₃ | 1.143 | 1.956 | 1.419 |
| PrF₃ | 1.126 | 2.055 | 1.428 |
| NdF₃ | 1.109 | 2.133 | 1.428 |
Table 1: Spin-Hamiltonian parameters for Gd³⁺ in various isostructural rare-earth trifluoride hosts at room temperature. The data illustrates the systematic change in the axial parameter b²₀ with the size of the host cation it replaces. aip.org
Other Paramagnetic Dopants Other rare-earth ions, such as Erbium (Er³⁺, 4f¹¹) and Ytterbium (Yb³⁺, 4f¹³), are also commonly used as paramagnetic probes. lu.lvpwr.edu.pl Unlike Gd³⁺, these are non-S-state ions, and their EPR spectra are characterized by highly anisotropic g-tensors. lu.lvarxiv.org The analysis of these spectra provides detailed information on the crystal-field splitting of the electronic energy levels. EPR studies of Er³⁺ and Yb³⁺ in various fluoride and oxide hosts have been instrumental in determining the precise local site symmetry and the effects of the crystalline electric field on the dopant's electronic structure. lu.lvpwr.edu.plmdpi.com Such studies on doped LuF₃ systems reveal how the host lattice accommodates the impurity ions and the nature of the local interactions.
Theoretical and Computational Chemistry of Lutetium Trifluoride
Quantum Chemical Calculations of Molecular and Cluster Species
Quantum chemical methods provide fundamental insights into the behavior of individual LuF3 molecules and their small aggregates. These calculations are crucial for characterizing bonding, structure, and energetics in the absence of crystal lattice effects.
Quantum chemical studies of the lutetium trihalide molecule, LuF3, have been conducted using methods such as Density Functional Theory (DFT). researchgate.net These investigations reveal that the monomeric LuF3 molecule possesses a planar D3h symmetry in its equilibrium geometry. researchgate.netresearchgate.net
The chemically active electron shells of the lutetium atom involved in bonding consist of the 5d and 6s orbitals, with significant participation from the outer 5s and 5p orbitals. researchgate.net The bonding is primarily formed through interactions between these lutetium orbitals and the 2p orbitals of the fluorine atoms. While the lanthanide 5d and 6s orbitals are known to contribute to some covalent character in the bonding, the fully filled 4f shell is not considered to have a significant role in covalent bonding due to minimal orbital overlap. researchgate.net Calculations that freeze the 4f shell in the core of the lutetium pseudopotential yield correct molecular geometries, indicating the limited involvement of these orbitals in direct bonding interactions. researchgate.net
Theoretical calculations have been employed to determine the thermochemical properties of lutetium trifluoride oligomers, such as the dimer Lu2F6. Using high-level ab initio methods like Møller-Plesset perturbation theory (up to the SDTQ-MP4 level), the structure and dissociation energy of these dimers have been investigated. researchgate.net
The dimer molecule, Lu2F6, is calculated to have a D2h symmetry. researchgate.net The dissociation of this dimer into two monomer units (Lu2F6 → 2LuF3) is an important thermochemical parameter indicating the stability of the cluster. For lutetium trihalide dimers, the calculated dissociation enthalpies show a dependence on the specific halogen. researchgate.net
| Dimer Compound Series | Calculated Dissociation Enthalpy Range (kJ/mol) |
|---|---|
| Lutetium Compounds (Lu2X6) | -32 to -42 |
| Lanthanum Compounds (La2X6) | -11 to -18 |
This interactive table presents the range of calculated dissociation enthalpies for lutetium and lanthanum trihalide dimers. The data is based on SDTQ-MP4 calculations. researchgate.net
The nature of the metal-ligand bond in lutetium complexes, including those with fluoride (B91410), is a key aspect explored by computational chemistry. The chemistry of the Lu³⁺ ion is largely characterized by ionic interactions, particularly with hard donor atoms like negatively charged oxygen or halides. unife.it
However, detailed bonding analysis using methods like Density Functional Theory reveals a more nuanced picture. While the metal-ligand bonding in Lu(III) complexes is predominantly ionic, there is a significant and non-negligible covalent contribution. oulu.fi This covalency originates from the donation of electrons from the ligand's highest occupied molecular orbitals (HOMOs) into the vacant 5d, 6s, and 6p orbitals of the Lu³⁺ ion. oulu.fi Energy decomposition analyses quantify these interactions by separating the total bonding energy into components such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. mdpi.com The electrostatic component is typically dominant in complexes with charged ligands, which is the case for the fluoride ion in LuF3. unife.itmdpi.com
First-Principles Calculations for Condensed Matter Systems
First-principles calculations, typically based on Density Functional Theory (DFT), are instrumental in modeling the properties of LuF3 in its solid, crystalline state. These methods allow for the prediction of electronic and vibrational properties of the bulk material.
The electronic band structure and density of states (DOS) are fundamental properties that determine the electronic and optical behavior of a material. youtube.com For an insulating material like this compound, these calculations are expected to show a large energy gap between the occupied valence bands and the unoccupied conduction bands. materialsmodeling.org
The band structure plots energy levels along high-symmetry directions in the Brillouin zone. youtube.comstackexchange.com The DOS, which can be derived from the band structure, represents the number of available electronic states at each energy level. youtube.comstackexchange.com Based on calculations for similar rare-earth halides and related compounds, the valence band of LuF3 would be primarily composed of F 2p orbitals. researchgate.net The conduction band would be formed predominantly from the empty Lu 5d and 6s states. materialsmodeling.org The completely filled Lu 4f orbitals would likely appear as a set of narrow, highly localized bands within the electronic structure, well below the Fermi level and generally not contributing significantly to chemical bonding in the solid state.
Phonon dispersion calculations are used to study the lattice dynamics of a crystal. libretexts.org These calculations map the vibrational frequencies of the lattice (phonons) against wave vectors along high-symmetry lines in the Brillouin zone. uni-hamburg.deresearchgate.net For a crystal to be dynamically stable, all calculated phonon frequencies must be real; the absence of imaginary frequencies across the Brillouin zone confirms this stability. chalcogen.ro
The phonon dispersion curve for LuF3 would consist of multiple branches. Three of these are acoustic modes, which approach zero frequency at the Γ point (the center of the Brillouin zone), and the remainder are optical modes. chalcogen.ro The phonon density of states can be projected onto the constituent atoms to reveal their specific contributions to the vibrational modes. chalcogen.ro Due to their larger mass, lutetium atoms are expected to dominate the vibrations in the low-frequency acoustic region. The lighter fluorine atoms would have major contributions to the higher-frequency optical modes. chalcogen.ro
Prediction of Isomorphous Substitutions and Solid Solution Stability
The study of isomorphous substitutions and the stability of the resulting solid solutions is crucial for tailoring the properties of materials for specific applications, such as phosphors, lasers, and scintillators. This compound (LuF₃) crystallizes in the orthorhombic β-YF₃ type structure. This structural similarity extends to a range of other rare-earth trifluorides (from SmF₃ to LuF₃), which facilitates the formation of extensive solid solutions.
Computational models, particularly those based on a crystal energy approach, have been employed to predict the stability of these solid solutions. These models calculate the mixing energies (also known as interaction parameters) of the solid solutions. The magnitude of the mixing energy is a key determinant of the stability of the solid solution and is influenced by several factors. Research has shown that the primary factor is the difference in the size of the substituting structural units (i.e., the ionic radii of the cations). researchgate.net A smaller difference in size between the host (Lu³⁺) and the substituting rare-earth ion (Ln³⁺) leads to a lower mixing energy and thus greater stability. A secondary, less influential factor is the difference in the degree of ionicity of the chemical bonds between the components of the solid solution. researchgate.net
Based on these calculated mixing energies, the critical decomposition or stability temperatures of continuous series of solid solutions can be determined. For example, in the Gd₁₋ₓLuₓF₃ system, which features components with the β-YF₃ type structure, the decomposition temperatures for unlimited solid solutions have been calculated across various compositions. researchgate.net These calculations allow for the plotting of decomposition domes, which supplement experimental phase diagrams by defining the regions of thermodynamic stability and instability at lower temperatures. researchgate.net
The general workflow for computationally assessing the stability of such solid solutions involves:
Defining the crystal structures of the end-member compounds (e.g., LuF₃ and another LnF₃).
Calculating the mixing energy of the solid solution, primarily considering the size mismatch of the cations.
Using thermodynamic models, such as the regular solution model, to calculate the Gibbs free energy of mixing.
Determining the critical temperature below which the solid solution is no longer stable and is predicted to phase-separate.
These predictive studies are vital for the rational design of new functional materials based on this compound, allowing for the selection of appropriate dopants and concentrations to achieve desired properties while maintaining structural and thermal stability.
Molecular Dynamics and Monte Carlo Simulations for Material Behavior
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to investigate the behavior of materials at an atomic scale. nanografi.comlth.se While specific, in-depth simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of these methods to isostructural and chemically similar materials provides a clear framework for how they can be used to understand the material properties of LuF₃.
Molecular Dynamics (MD) Simulations
MD simulations model the time evolution of a system of atoms or molecules by integrating their equations of motion. nanografi.com For a material like this compound, ab initio molecular dynamics (AIMD) would be a particularly powerful approach. rub.de In AIMD, the forces between atoms are calculated "on-the-fly" from electronic structure calculations (like Density Functional Theory, DFT), rather than relying on pre-parameterized force fields. mdpi.com This allows for the accurate simulation of complex processes, including bond breaking and formation, without prior knowledge of the interatomic potentials. rub.demdpi.com
Potential applications of MD simulations for understanding LuF₃ behavior include:
Structural Stability and Phase Transitions: Simulating the behavior of the LuF₃ crystal lattice at different temperatures and pressures to understand its structural stability and to predict the conditions for polymorphic phase transitions.
Ion Transport: In doped LuF₃ systems, MD can be used to simulate the diffusion pathways and activation energies for ionic conductivity, which is relevant for applications in solid-state electrolytes.
Surface and Interface Properties: Modeling the structure and reactivity of LuF₃ surfaces and interfaces with other materials. This is crucial for applications in catalysis and in the fabrication of heterostructured devices.
Defect Dynamics: Investigating the formation, migration, and interaction of point defects (like vacancies and interstitials) and extended defects, which strongly influence the optical and electronic properties of the material. Studies on other complex materials, such as trivalent rare-earth borate (B1201080) glasses, have successfully used AIMD to elucidate the formation of their structural units. acs.org
Monte Carlo (MC) Simulations
Monte Carlo methods use repeated random sampling to obtain numerical results, making them well-suited for studying statistical phenomena in materials. lth.se In materials science, MC simulations are often used to study equilibrium properties and configurational statistics. nasa.gov
For this compound and its solid solutions, MC simulations could be applied to:
Configurational Disorder in Solid Solutions: In a solid solution like Lu₁₋ₓLnₓF₃, MC simulations can be used to determine the most probable arrangement of Lu³⁺ and Ln³⁺ cations on the crystal lattice at a given temperature and composition. This is achieved by randomly attempting to swap the positions of different ions and accepting or rejecting the swap based on the change in the system's energy.
Phase Equilibria: MC simulations, particularly when combined with thermodynamic integration techniques, can be used to calculate the free energies of different phases and to construct phase diagrams, complementing the predictive models described in the previous section.
Microstructure Evolution: Kinetic Monte Carlo (kMC) simulations can model the evolution of a material's microstructure over time, such as grain growth or the precipitation of secondary phases from a solid solution. nasa.gov
Advanced Materials Applications and Research Directions
Optical and Optoelectronic Materials Development
Lutetium trifluoride's favorable characteristics, such as its broad transparency range from the ultraviolet to the infrared spectrum, make it a valuable material in the field of optics and optoelectronics. msesupplies.comclzoptics.com
Laser Host Materials and Active Media Design
In crystal form, this compound serves as an active laser medium. samaterials.comstanfordmaterials.com When doped with rare-earth ions, such as Praseodymium (Pr³⁺) or Terbium (Tb³⁺), LuF₃-based crystals can be engineered for specific laser applications. mdpi.com For instance, Pr³⁺:LiLuF₄ lasers have demonstrated the ability to produce orthogonally polarized green dual-wavelength light at 523 and 538 nm. mdpi.com
Research into various host materials has shown that fluorides, like this compound, can be instrumental in mitigating detrimental processes like excited-state absorption, which is key to developing efficient lasers. The investigation of Tb³⁺-doped fluoride (B91410) materials, including LiLuF₄, has been a focus of such research.
| Dopant Ion | Host Crystal | Laser Wavelength(s) | Key Findings |
| Pr³⁺ | LiLuF₄ | 523 nm and 538 nm | Achieved orthogonally polarized green dual-wavelength laser output with a power ratio of 1:1. mdpi.com |
| Tb³⁺ | LiLuF₄ | Green and Yellow visible range | The fluoride host helps to decrease or avoid detrimental excited-state absorption processes. |
Scintillator and Phosphor Material Optimization for Light Emission
This compound is utilized in the manufacturing of phosphors. samaterials.comheegermaterials.com Scintillation materials are crucial for detecting high-energy radiation, like X-rays and gamma rays, by converting this energy into light pulses. hellma-materials.com The efficiency of a scintillator is paramount for applications in medical imaging, such as Positron Emission Tomography (PET), and high-energy physics. hellma-materials.comnih.gov
While materials like lutetium-yttrium oxyorthosilicate (LYSO) are common in PET detectors, research continues into optimizing light output. nih.govmdpi.com One of the primary challenges in scintillator design is overcoming light loss due to total internal reflection at the interface between the scintillator and the photosensor. mdpi.comsemanticscholar.org Nanostructures known as photonic crystals are being explored to enhance light extraction by creating an optical bridge for photons of specific wavelengths. semanticscholar.org
The development of flexible scintillation materials is another area of interest. For example, LiLuF₄:Tb nanocrystals have been incorporated into flexible composite films for high-resolution X-ray imaging. nih.gov
| Material | Application | Optimization Technique | Benefit |
| Lutetium-based scintillators | PET detectors | Photonic crystals | Improved light output by reducing total internal reflection. semanticscholar.org |
| LiLuF₄:Tb nanocrystals | Flexible X-ray imaging | Incorporation into a polymer matrix | Creates a flexible and large-area scintillation composite film. nih.gov |
Engineering Refractive Properties in Optical Components
This compound exhibits a high refractive index, a key property for the manufacturing of optical materials and devices. heegermaterials.com The refractive index of a material dictates how it bends light, a fundamental principle in the design of lenses, prisms, and other optical components. photonics.com
The ability to manipulate the refractive index is crucial for designing advanced optical components. This can be achieved through the selection of materials and the use of thin-film coatings. photonics.com
Catalysis Science and Engineering
This compound also finds applications as a catalyst in various chemical reactions. samaterials.comheegermaterials.com Stable lutetium isotopes can be used as catalysts in petroleum cracking, alkylation, hydrogenation, and polymerization. samaterials.comwikipedia.org
Mechanistic Investigations of LuF₃-Assisted Catalytic Reactions
Understanding the mechanism of catalytic reactions is crucial for optimizing their efficiency. The interaction between the catalyst and the reactants determines the reaction pathway and rate.
Recent research has explored the role of photocatalysis in biological systems, where a photocatalyst can trigger specific cellular responses. nih.gov For instance, lutetium texaphyrin has been shown to act as a photocatalyst that can trigger pyroptosis, a form of programmed cell death, through biomolecular photoredox catalysis. nih.gov This involves the direct photoredox oxidation of biomolecules. nih.gov While this example does not directly involve LuF₃, it demonstrates the potential for lutetium compounds to participate in complex catalytic cycles.
Further research into the specific mechanisms of LuF₃-assisted reactions would involve studying the surface chemistry of the catalyst and the interactions with reactant molecules. This could lead to the development of more efficient and selective catalytic processes for a range of industrial applications.
Solid Solutions and Doped Material Systems
The unique properties of this compound (LuF₃) make it a valuable component in various advanced material systems. By forming solid solutions with other rare earth trifluororides or incorporating dopant ions, the structural, optical, and physical characteristics of the resulting materials can be precisely controlled for specific applications.
Rare Earth Trifluoride Solid Solutions for Tunable Properties
This compound can form solid solutions with other rare earth trifluorides (RF₃), creating materials with tunable properties. The ability to form these solutions is largely due to the chemical similarity among the lanthanide series elements. In R₁₋ₓR'ₓF₃ solid solutions, the isomorphic substitution of one rare earth ion for another allows for the modification of the material's properties. This is particularly relevant in systems involving polymorphic transformations, where the transition temperature between different crystal structures can be adjusted by altering the composition of the solid solution. This tunability is crucial for developing materials with specific thermal expansion characteristics, including negative thermal expansion (NTE).
The formation of these solid solutions provides a method to chemically modify the parent RF₃ compound, influencing its lattice parameters and, consequently, its optical and physical behaviors. The precise control over stoichiometry in these systems enables the fine-tuning of properties for applications in optics and materials science.
Alkali Metal Lutetium Fluoride Systems (e.g., KLuF₄) as Host Materials
Complex fluorides, such as those formed between alkali metals and lutetium fluoride, are of significant interest as host materials for luminescent applications. Systems like potassium lutetium fluoride (KLuF₄) serve as excellent hosts for doping with optically active rare earth ions. The crystalline structure of these alkali metal lutetium fluorides provides suitable lattice sites for dopant ions, influencing their electronic transitions and, therefore, their emission and absorption characteristics.
The choice of the host material is critical in determining the performance of a phosphor or laser medium. The local crystal field around the dopant ion, which is dictated by the host lattice, affects the energy levels and transition probabilities of the dopant. Alkali lutetium fluoride systems offer a stable and versatile platform for developing novel phosphors with tailored luminescent properties.
Impact of Doping on Structural Stability and Optical Response
The introduction of dopant ions into the this compound lattice or its complex fluoride derivatives can have a profound impact on both structural stability and optical response. Doping can influence the phase stability of the host material. For instance, in some garnet structures, doping with lutetium ions has been shown to stabilize the desired crystal phase. mdpi.com
From an optical perspective, doping is the primary method for inducing or enhancing luminescence. The type and concentration of the dopant ion determine the emission wavelength, intensity, and decay time of the material. The interaction between the dopant ions and the host lattice is crucial. A higher concentration of dopants can sometimes lead to concentration quenching, where the luminescence intensity decreases. Conversely, co-doping with different ions can enhance luminescence through energy transfer mechanisms. mdpi.com The ability to modify the optical response through doping is fundamental to the development of phosphors for lighting and displays, as well as scintillators for radiation detection.
| Dopant/Co-dopant | Host Material | Effect on Properties |
| Dy³⁺ | (Gd, Lu)₃Al₅O₁₂ | Lu³⁺ co-doping stabilizes the garnet phase and influences luminescence intensity. mdpi.com |
| Sm³⁺ | NaYF₄ | Co-doping with Lu³⁺ can lead to an enhancement of luminescence intensity. mdpi.com |
| F⁻ | Li[Li₀.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃]O₂ | Fluoride doping can improve the microstructural and electrochemical properties of cathode materials. researchgate.net |
Nuclear Technology and Radiation Detection Applications
This compound and its derivatives play a significant role in nuclear technology, particularly in the development of materials for radiation detection and as precursors in the synthesis of radiopharmaceuticals.
Scintillation Material Development for High-Energy Radiation Detection
Scintillation materials are substances that emit light when exposed to ionizing radiation. hellma-materials.com This property makes them essential components in detectors for high-energy physics, medical imaging (like Positron Emission Tomography, PET), and security applications. hellma-materials.commdpi.com Lutetium-based compounds are highly valued as scintillators due to their high density and high effective atomic number, which leads to a high probability of interaction with high-energy photons.
Lutetium-containing scintillators, such as cerium-doped lutetium oxyorthosilicate (LSO) and lutetium-yttrium oxyorthosilicate (LYSO), are widely used in PET scanners due to their excellent energy resolution and fast decay times. sfa-oxford.comsamaterials.com Research is ongoing to develop new lutetium-based scintillators with even better performance characteristics, such as higher light output and improved energy resolution, to enhance the capabilities of radiation detection systems.
| Scintillator Material | Key Properties | Common Applications |
| Lutetium Oxyorthosilicate (LSO) | High density, fast decay time | Positron Emission Tomography (PET) sfa-oxford.com |
| Lutetium-Yttrium Orthosilicate (LYSO) | Excellent energy resolution, fast decay time | Positron Emission Tomography (PET) samaterials.com |
| Lutetium Aluminum Garnet (LuAG) | High density, stable | Phosphors in LEDs, potential for X-ray phosphors wikipedia.org |
| Lutetium Tantalate (LuTaO₄) | Very high density, stable | Host for X-ray phosphors wikipedia.org |
| Europium-doped Lutetium Oxide (Lu₂O₃:Eu) | High density, high conversion efficiency | High-spatial resolution X-ray imaging researchgate.net |
LuF₃ as a Precursor in the Synthesis of High-Purity Lutetium Compounds for Radiopharmaceutical Research
Lutetium-177 (¹⁷⁷Lu) is a radioisotope with increasing importance in targeted radionuclide therapy for treating various cancers, including neuroendocrine tumors and prostate cancer. sfa-oxford.comopenmedscience.com The production of high-purity ¹⁷⁷Lu-labeled radiopharmaceuticals is crucial for their clinical efficacy and safety.
This compound (LuF₃) can serve as a starting material in the production of elemental lutetium. Pure lutetium metal is obtained through the reduction of anhydrous LuF₃ or LuCl₃ with an alkali or alkaline earth metal. epfl.ch This high-purity lutetium can then be used as a target material for neutron irradiation in a nuclear reactor to produce ¹⁷⁷Lu. polatom.pl The resulting ¹⁷⁷Lu is then chemically processed and attached to targeting molecules to create the final radiopharmaceutical product. polatom.plnih.gov The purity of the initial lutetium compound is critical to minimize the presence of impurities in the final radiopharmaceutical, which could otherwise lead to undesired side effects or reduced therapeutic efficacy.
Nanoscience and Engineered Nanomaterials
The burgeoning field of nanoscience has opened new avenues for the application of this compound (LuF3) in advanced materials. By engineering LuF3 at the nanoscale, its intrinsic properties can be tailored and enhanced, leading to novel applications in various high-tech sectors. This section delves into the synthesis and functionalization of LuF3 nanoparticles and their utilization in thin film technologies and advanced coatings.
Synthesis and Functionalization of this compound Nanoparticles
The synthesis of this compound nanoparticles with controlled size, shape, and crystallinity is paramount for their application in advanced materials. Various chemical methods have been developed to produce these nanomaterials, each offering distinct advantages in terms of particle characteristics and scalability. Following synthesis, functionalization of the nanoparticle surface is often necessary to impart specific properties, such as biocompatibility, dispersibility in different media, or the ability to bind to other molecules.
Common synthesis techniques for LuF3 nanoparticles include hydrothermal methods and solution combustion synthesis. Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures, allowing for excellent control over particle size and morphology. ias.ac.inresearchgate.net Solution combustion synthesis is a rapid, energy-efficient process that involves a self-sustaining exothermic reaction in a homogeneous solution of metal nitrates (oxidizers) and a fuel (e.g., glycine (B1666218) or urea). nd.eduresearchgate.net
Functionalization strategies often involve the attachment of specific organic molecules to the nanoparticle surface. Carboxyl-functionalized nanoparticles can be prepared through hydrothermal routes where a carboxylic acid, such as citric acid or methacrylic acid, is introduced during the synthesis process. researchgate.netjnsam.com This provides a surface with carboxyl groups that can be used for further conjugation. researchgate.net Silanization is another common method, where silane (B1218182) coupling agents are used to create a silica (B1680970) shell or to introduce various functional groups on the nanoparticle surface, enhancing their stability and allowing for bioconjugation. nih.gov
Below are interactive data tables summarizing typical parameters for the synthesis and functionalization of this compound and analogous lanthanide fluoride nanoparticles.
| Synthesis Method | Precursors | Typical Temperature (°C) | Typical Time | Resulting Nanoparticle Characteristics | References |
|---|---|---|---|---|---|
| Hydrothermal Synthesis | Lutetium salts (e.g., Lu(NO₃)₃), Fluoride source (e.g., NaF, NH₄F), Structure-directing agent (e.g., citric acid) | 120 - 240 | 8 - 24 hours | Controlled size (10-100 nm), various morphologies (nanorods, nanocrystals), high crystallinity. | ias.ac.innih.gov |
| Solution Combustion Synthesis | Lutetium nitrate (B79036) (Lu(NO₃)₃), Fuel (e.g., glycine, urea) | Initiation temperature ~500°C, self-propagating reaction | Minutes | Fine, crystalline powders, often requires post-synthesis treatment to control size and morphology. | nd.eduresearchgate.netresearchgate.net |
| Functionalization Method | Reagents | Reaction Conditions | Purpose of Functionalization | References |
|---|---|---|---|---|
| Carboxyl Functionalization | Citric acid, Methacrylic acid | Often incorporated during hydrothermal synthesis. | Improves water dispersibility, provides sites for bioconjugation and drug delivery. | researchgate.netjnsam.comnih.gov |
| Silanization | Silane coupling agents (e.g., APTES, TEOS) | Reaction in a solvent like ethanol, often with an acid or base catalyst. | Forms a silica shell for improved stability and biocompatibility, allows for further surface modification. | nih.govmdpi.com |
Thin Film Technologies and Advanced Coatings Utilizing LuF3
This compound is a promising material for thin film applications, particularly in the realm of optical coatings, due to its favorable properties such as a wide bandgap and low refractive index. nih.gov The deposition of high-quality, uniform LuF3 thin films is crucial for their performance in optical devices. Several physical vapor deposition (PVD) techniques are employed for this purpose, including thermal evaporation, sputtering, and pulsed laser deposition (PLD). researchgate.netphotonics.comsolarisoptics.eu
Thermal evaporation is a widely used technique where the source material is heated in a vacuum chamber until it evaporates and condenses onto a substrate. arxiv.orgnih.govintimal.edu.my The substrate temperature and deposition rate are critical parameters that influence the microstructure and optical properties of the resulting film. nih.gov Sputtering, particularly RF magnetron sputtering, is another common method where ions from a plasma bombard a target material, ejecting atoms that then deposit onto the substrate. researchgate.netd-nb.infoencyclopedia.pub This technique offers good control over film stoichiometry and density. researchgate.net Pulsed laser deposition involves the use of a high-power laser to ablate a target material, creating a plasma plume that deposits onto a heated substrate. ornl.govsoton.ac.ukdntb.gov.uanih.govsoton.ac.uk PLD is known for its ability to produce stoichiometric and high-quality crystalline films. soton.ac.uk
The choice of deposition technique and the specific process parameters have a significant impact on the properties of the LuF3 thin films, such as their refractive index, surface roughness, and laser-induced damage threshold.
Below is an interactive data table summarizing the key deposition techniques for this compound and other fluoride optical coatings.
| Deposition Technique | Typical Substrate Temperature (°C) | Typical Deposition Rate | Key Advantages | Resulting Film Properties | References |
|---|---|---|---|---|---|
| Thermal Evaporation | Room Temperature - 300 | 0.2 - 2 Å/s | Simple, cost-effective. | Optical properties and laser damage threshold are sensitive to substrate temperature and deposition rate. | nih.govkindle-tech.com |
| RF Magnetron Sputtering | Room Temperature - 400 | Varies with RF power and gas pressure | Good film adhesion and density. | Can produce stoichiometric fluoride films with good optical properties. | researchgate.netminarjournal.comdntb.gov.ua |
| Pulsed Laser Deposition (PLD) | 450 - 600 | Dependent on laser fluence and repetition rate | Excellent stoichiometric transfer, can produce epitaxial films. | High-quality crystalline films with smooth surfaces. | ornl.govsoton.ac.ukdntb.gov.uanih.govsoton.ac.uk |
Conclusion and Future Research Trajectories
Synthesis of Current Academic Achievements and Research Trends
Research into lutetium trifluoride has yielded significant advancements, particularly in its synthesis and application in optical and scintillator technologies.
Current research trends focus on the following areas:
Scintillation Materials: A primary application of this compound is in scintillators, which are materials that emit light when exposed to ionizing radiation. chemimpex.com Research is ongoing to improve the brightness and decay time of these materials for applications in medical imaging, high-energy physics, and homeland security. epj-conferences.orgresearchgate.net Doping this compound with other rare-earth elements is a common strategy to enhance its luminescent properties. researchgate.net
Optical Materials: this compound is a key component in the production of specialized optical glasses and ceramics, where it improves their refractive index and durability. chemimpex.com Its use in fluoride-based optical fibers is also being explored.
Nanomaterials: The synthesis of this compound nanoparticles has opened up new avenues of research. researchgate.net These nanomaterials exhibit unique optical and luminescent properties that differ from their bulk counterparts, making them suitable for applications in bio-imaging and drug delivery. researchgate.net
Solid-State Chemistry: The compound is valuable for synthesizing and studying new materials with unique electronic and magnetic properties. chemimpex.com It serves as a precursor for the synthesis of other lutetium-based materials. chemimpex.com
Identification of Persisting Research Gaps and Challenges
Despite the progress, several challenges and research gaps remain in the field of this compound:
Synthesis and Crystal Growth: While various methods exist for synthesizing this compound, such as the reaction of lutetium oxide with hydrogen fluoride (B91410), achieving high-purity, large single crystals remains a significant challenge. wikipedia.org The high melting point of this compound (1182 °C) further complicates crystal growth. chemimpex.com
Cost and Availability: Lutetium is one of the rarest and most expensive rare-earth elements, which limits the large-scale production and application of this compound. nanografi.com Developing more cost-effective synthesis routes and recycling methods is crucial for its wider adoption.
Understanding Structure-Property Relationships: A deeper understanding of how the crystal structure of this compound and the introduction of dopants influence its optical and scintillation properties is needed. researchgate.netresearchgate.net For instance, much less attention has been paid to this compound systems with the β-YF₃ structure compared to those with a tysonite structure. researchgate.net
Performance Optimization: For applications like high-energy physics, scintillators need to be not only bright and fast but also radiation-hard. epj-conferences.org Further research is required to improve the radiation hardness of this compound-based materials. mdpi.com In some cases, while mixing Lu₂O₃ with Y₂O₃ increases light yield, it also introduces a significant slow component, which is undesirable for some applications. mdpi.com
Prospective Avenues for Interdisciplinary Research and Innovation
The unique properties of this compound create opportunities for interdisciplinary research and innovation:
Nuclear Medicine: The radioactive isotope Lutetium-177 is already used in targeted radionuclide therapy for cancer. cancer.govnih.gov Research into incorporating this compound nanoparticles into theranostic agents, which can both diagnose and treat diseases, is a promising area. researchgate.netresearchgate.net The development of lutetium-based radiopharmaceuticals for imaging and therapy continues to be an active area of clinical research. cancer.gov
Materials Science and Engineering: The development of transparent ceramics from this compound and other rare-earth fluorides presents an alternative to single-crystal scintillators, potentially offering lower fabrication costs and improved properties. epj-conferences.orgresearchgate.netmdpi.com The study of heteroanionic compounds, which contain more than one type of anion, is an emerging field where the structural flexibility of fluorides could be exploited to create novel materials with interesting physical properties. rsc.org
Dentistry: Ytterbium trifluoride, a related rare-earth fluoride, is already used in dental materials for its radiopacity and fluoride-releasing properties. mdpi.com Investigating the potential of this compound in similar applications could lead to new and improved dental composites and cements.
Catalysis: The ability of this compound to form stable complexes with other elements suggests its potential use in catalysis. chemimpex.com Exploring its catalytic activity in various organic and inorganic reactions could open up new industrial applications. nanografi.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-purity lutetium trifluoride, and how do impurities affect its structural properties?
- Methodology : LuF₃ is typically synthesized via solid-state reactions (e.g., heating Lu₂O₃ with NH₄F at 900–1000°C) or solution-based fluorination. Impurities like oxygen or hydroxyl groups disrupt crystallinity, leading to lattice distortions detectable via XRD and Raman spectroscopy .
- Key Data : Purity >99.9% is critical for optical applications, as trace impurities increase optical absorption at 1–5 µm wavelengths .
Q. How do temperature and pressure influence the phase transitions of LuF₃?
- Methodology : High-temperature calorimetry and neutron diffraction reveal two phase transitions:
- 1182°C : Solid-solid transition (hexagonal → orthorhombic).
- 2200°C : Melting point (liquid phase) .
- Contradictions : Some studies report a 5% variation in melting points due to experimental conditions (e.g., crucible material, atmosphere) .
Q. What are the primary applications of LuF₃ in photonics and materials science?
- Applications :
- Laser Crystals : LuF₃ doped with Tb³⁺ or Eu³⁺ serves as a host matrix for near-IR lasers due to low phonon energy .
- Optical Coatings : High refractive index (n = 1.6–1.8) makes it suitable for anti-reflective coatings .
Advanced Research Questions
Q. How do lattice dynamics and thermal expansion anomalies in LuF₃ correlate with its mechanical stability under extreme conditions?
- Methodology : Synchrotron XRD and DFT simulations show anisotropic thermal expansion:
- α-axis : 8.2 × 10⁻⁶ K⁻¹ (25–1000°C).
- c-axis : 4.5 × 10⁻⁶ K⁻¹ (25–1000°C) .
Q. What mechanisms underlie LuF₃’s role as a catalyst in hydrocarbon cracking, and how does surface morphology influence activity?
- Experimental Design :
- Catalytic Testing : Use temperature-programmed desorption (TPD) with CH₄/C₂H₆ mixtures.
- Surface Analysis : Atomic force microscopy (AFM) reveals terrace-like structures enhance catalytic sites .
Q. How do doping strategies (e.g., Yb³⁺, Er³⁺) modify LuF₃’s optical absorption and emission spectra?
- Spectroscopic Methods :
- Photoluminescence (PL) : Yb³⁺ doping shifts emission peaks to 980 nm (optimal for fiber lasers).
- Lifetime Measurements : Er³⁺-doped LuF₃ shows 1.5 ms lifetime at 1550 nm, but concentration quenching occurs above 2 at.% .
Q. Why do experimental and computational values for LuF₃’s bandgap differ, and how can these gaps be reconciled?
- Discrepancies :
- Experimental : 8.5–9.0 eV (UV-Vis spectroscopy).
- DFT Calculations : 7.2–7.8 eV (underestimates due to exchange-correlation functional limitations) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on LuF₃’s thermal conductivity?
- Case Study :
- Study A : 2.1 W/m·K at 300 K (laser flash method).
- Study B : 1.4 W/m·K at 300 K (steady-state technique).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
